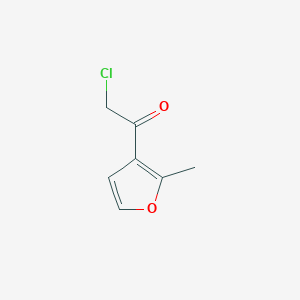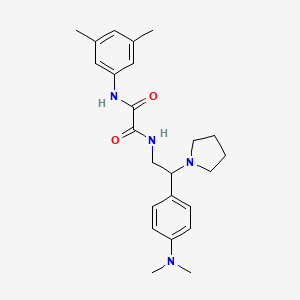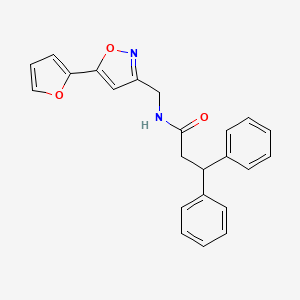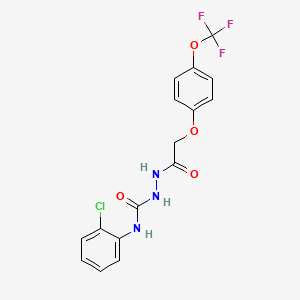![molecular formula C22H30N2O2 B2452839 2-[(アダマンタン-1-イル)ホルマミド]-3-メチル-N-フェニルブタンアミド CAS No. 1042694-42-7](/img/structure/B2452839.png)
2-[(アダマンタン-1-イル)ホルマミド]-3-メチル-N-フェニルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide is a complex organic compound that features an adamantane moiety, a carbonyl group, and a phenyl group.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Adamantane derivatives have shown antiviral and anticancer properties, and this compound may have similar therapeutic potential.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and structural properties
作用機序
Target of Action
Adamantane derivatives have been known to interact with a variety of biological targets, including viral proteins and cellular receptors .
Mode of Action
Adamantane derivatives are generally known for their ability to interact with their targets and induce changes in their function .
Biochemical Pathways
Adamantane derivatives have been shown to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Adamantane derivatives are generally known for their good bioavailability due to their lipophilic nature .
Result of Action
Adamantane derivatives have been shown to have various effects, including antiviral activity .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of adamantane derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide typically involves multiple steps, starting with the functionalization of adamantane. One common approach is the acylation of adamantane to introduce the carbonyl group, followed by the formation of the amide bond with the phenyl group. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield 1-adamantanol or 2-adamantanone, while reduction of the carbonyl group can produce 2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanol .
類似化合物との比較
Similar Compounds
1-aminoadamantane: Known for its antiviral properties, particularly against the influenza virus.
2-adamantanone: Used as an intermediate in the synthesis of other adamantane derivatives.
1-adamantanol: Utilized in the production of polymers and advanced materials
Uniqueness
2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide stands out due to its combination of an adamantane moiety, a carbonyl group, and a phenyl group, which confer unique structural and functional properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
特性
IUPAC Name |
N-(1-anilino-3-methyl-1-oxobutan-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,14-17,19H,8-13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNWMDSYESUYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)

![5-(2-phenoxypropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2452760.png)

![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)

![N-[(2,4-difluorophenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2452765.png)
![(4E)-2-(3,4-dimethoxyphenyl)-4-[(pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2452767.png)

![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]azetidine-1-carboxylate](/img/structure/B2452771.png)
![1-[(1R)-1-azidoethyl]-3-fluorobenzene](/img/structure/B2452772.png)



